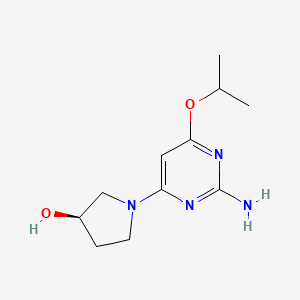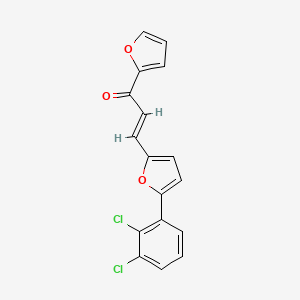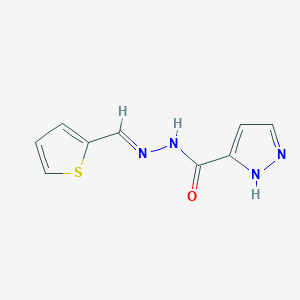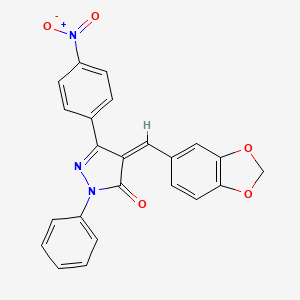![molecular formula C22H16O4 B3894400 (2E)-1-(1-benzofuran-2-yl)-3-[5-(4-methoxyphenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3894400.png)
(2E)-1-(1-benzofuran-2-yl)-3-[5-(4-methoxyphenyl)-2-furyl]prop-2-en-1-one
Overview
Description
(2E)-1-(1-benzofuran-2-yl)-3-[5-(4-methoxyphenyl)-2-furyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(1-benzofuran-2-yl)-3-[5-(4-methoxyphenyl)-2-furyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general steps are as follows:
Starting Materials: 1-benzofuran-2-carbaldehyde and 5-(4-methoxyphenyl)-2-furyl ketone.
Reaction Conditions: The reaction is usually carried out in an ethanol solution with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The aldehyde and ketone are mixed in ethanol, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and furan rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Chemistry:
- Used as a precursor for the synthesis of more complex organic molecules.
- Studied for its photophysical properties in material science.
Biology:
- Investigated for its potential anti-inflammatory and antioxidant activities.
- Explored for its cytotoxic effects against certain cancer cell lines.
Medicine:
- Potential applications in the development of new therapeutic agents for various diseases.
Industry:
- Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (2E)-1-(1-benzofuran-2-yl)-3-[5-(4-methoxyphenyl)-2-furyl]prop-2-en-1-one is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in inflammatory pathways.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
- (2E)-1-(1-benzofuran-2-yl)-3-phenylprop-2-en-1-one
- (2E)-1-(1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Comparison:
- Structural Differences: The presence of different substituents on the phenyl and furan rings.
- Biological Activity: Variations in biological activity due to differences in molecular structure.
- Uniqueness: The combination of benzofuran and furan rings with a methoxyphenyl group in (2E)-1-(1-benzofuran-2-yl)-3-[5-(4-methoxyphenyl)-2-furyl]prop-2-en-1-one provides unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(E)-1-(1-benzofuran-2-yl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-24-17-8-6-15(7-9-17)21-13-11-18(25-21)10-12-19(23)22-14-16-4-2-3-5-20(16)26-22/h2-14H,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPRIFASVUYTQM-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-1,2,4-triazol-1-yl)benzyl]cycloheptanamine](/img/structure/B3894319.png)

![4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B3894333.png)
![N-{2-(4-bromophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide](/img/structure/B3894344.png)

![2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894354.png)
![1-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3894359.png)
![2-furaldehyde [4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894364.png)
![N'-(4-hydroxy-1-propylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B3894385.png)


![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894419.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole](/img/structure/B3894423.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3894430.png)
